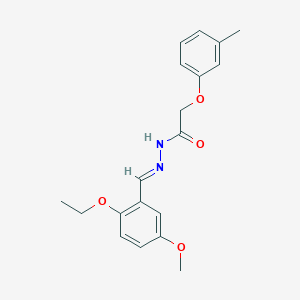
ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has been synthesized and studied for various properties and activities. This compound is part of a broader category of compounds known for their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of this compound and related derivatives generally involves a cyclocondensation reaction. For example, a related pyrimidine derivative was synthesized using the Biginelli three-component cyclocondensation reaction in the presence of a catalyst like SiCl4, yielding good results (Mohan et al., 2014). Other studies have used similar methods for the synthesis of related compounds, emphasizing the versatility and efficiency of this approach.
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing detailed molecular geometry and intermolecular interactions (Hu Yang, 2009).
Chemical Reactions and Properties
Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, exhibiting properties characteristic of pyrimidine derivatives. For example, similar compounds have shown reactivity in [3 + 2] dipolar cycloaddition reactions, as well as interactions with other chemical entities, highlighting their reactive nature (Iuhas et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and conformation, have been extensively studied. X-ray diffraction has been a key tool in determining these properties, providing insights into the structural aspects that influence their physical behavior (Kurbanova et al., 2009).
Chemical Properties Analysis
The chemical properties of Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, such as its reactivity and interaction with other chemical species, are a significant area of research. Studies have explored its various chemical behaviors and potential as a compound in different applications. For example, related compounds have been analyzed for their potential in antioxidant activities and interactions with other molecules (Gajjala et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives play a significant role in the advancement of chemical sciences through the development of novel synthetic methods and the exploration of unique chemical properties. For instance, the ionic liquid-mediated synthesis of chromone-pyrimidine coupled derivatives, including those of ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, showcases an efficient, eco-friendly, and reusable catalysis process. This method provides excellent yields, short reaction times, and mild conditions, highlighting the compound's versatility in organic synthesis (Nikalje et al., 2017).
Biological Activities and Applications
The biological activities associated with ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives are of considerable interest in medicinal chemistry. These compounds have been explored for their potential as antimicrobial agents, with specific derivatives demonstrating significant in vitro antifungal and antibacterial activities. The exploration of their mode of action through enzyme assay studies and molecular docking studies provides insights into their therapeutic potential. Moreover, the evaluation of ADMET parameters indicates good oral drug-like properties, suggesting these derivatives as promising candidates for drug development (Tiwari et al., 2018).
Antioxidant and Radioprotective Activities
Derivatives of ethyl 4-(3-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have been evaluated for their antioxidant and radioprotective activities. These studies, utilizing in vitro and in vivo models, demonstrate the compound's efficacy in reducing oxidative stress, suggesting its potential in mitigating radiation-induced damage (Mohan et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-(furan-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-11(15)9-7(2)13-12(16)14-10(9)8-4-5-17-6-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTDAYOTVMBJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinecarboxylicacid,4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,ethylester(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)
![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)
![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)
![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

